molecular formula C26H36O8 B12414581 6alpha-Methyl Hydrocortisone 21-hemisuccinate-d4

6alpha-Methyl Hydrocortisone 21-hemisuccinate-d4

Numéro de catalogue: B12414581
Poids moléculaire: 480.6 g/mol
Clé InChI: VHQHMYZONZIQMP-RWPORLSISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

It was discovered as part of a structure-guided design campaign and is selective for polo-like kinase 1 (PLK1) over BRD4-BD1 . This compound has shown significant potential in oncology research due to its ability to inhibit specific protein-protein interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of compound 6 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pteridine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the cyclopentyl, methyl, and propyl groups through selective reactions.

    Coupling reactions: The final steps involve coupling the pteridine core with the benzamide moiety using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of compound 6 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Compound 6 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the pteridine core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various analogs of compound 6 with modified functional groups, which can be further studied for their biological activity.

Applications De Recherche Scientifique

Compound 6 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study protein-protein interactions and enzyme inhibition.

    Biology: Helps in understanding the role of PLK1 in cell cycle regulation and cancer progression.

    Medicine: Potential therapeutic agent for the treatment of cancers that overexpress PLK1.

    Industry: Can be used in the development of new drugs and therapeutic strategies.

Mécanisme D'action

Compound 6 exerts its effects by selectively inhibiting polo-like kinase 1 (PLK1). The inhibition of PLK1 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:

    PLK1 inhibition: Direct binding to the active site of PLK1, preventing its interaction with substrates.

    Cell cycle arrest: Disruption of the normal cell cycle progression, leading to G2/M phase arrest.

    Apoptosis: Induction of programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Dual BRD4/PLK1 inhibitor 23: Another compound from the same design campaign, but it inhibits both BRD4 and PLK1.

    Vorasidenib: A brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenases 1 and 2.

    ABBV-467: A highly potent, selective MCL-1 inhibitor.

Uniqueness

Compound 6 is unique due to its selective inhibition of PLK1 over other targets, making it a valuable tool for studying the specific role of PLK1 in cancer biology. Its high selectivity and potency make it a promising candidate for further development as a therapeutic agent.

Propriétés

Formule moléculaire

C26H36O8

Poids moléculaire

480.6 g/mol

Nom IUPAC

4-oxo-4-[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid

InChI

InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1/i12D2,19D,23D

Clé InChI

VHQHMYZONZIQMP-RWPORLSISA-N

SMILES isomérique

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCC(=O)O)O

SMILES canonique

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.